Tert-butyl 2-ethoxy-5-iodobenzoate
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Overview
Description
Tert-butyl 2-ethoxy-5-iodobenzoate is an organic compound with the molecular formula C13H17IO3 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an iodine atom, and the carboxyl group is esterified with tert-butyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethoxy-5-iodobenzoate typically involves the esterification of 2-ethoxy-5-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 2-ethoxy-5-substituted benzoates.
Reduction: Formation of 2-ethoxy-5-iodobenzyl alcohol.
Oxidation: Formation of 2-ethoxy-5-iodobenzoic acid.
Scientific Research Applications
Tert-butyl 2-ethoxy-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-iodobenzoate: Similar structure but lacks the ethoxy group.
Ethyl 2-ethoxy-5-iodobenzoate: Similar structure but has an ethyl group instead of a tert-butyl group.
Methyl 2-ethoxy-5-iodobenzoate: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-ethoxy-5-iodobenzoate is unique due to the presence of both tert-butyl and ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of these functional groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-ethoxy-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c1-5-16-11-7-6-9(14)8-10(11)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDHWNPJWQOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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